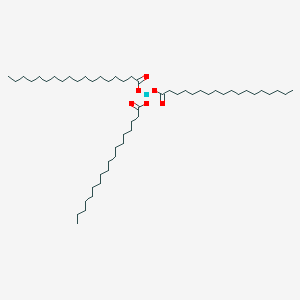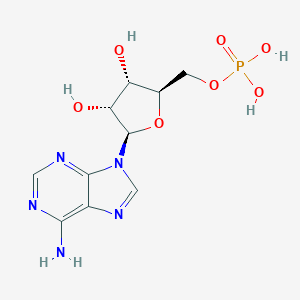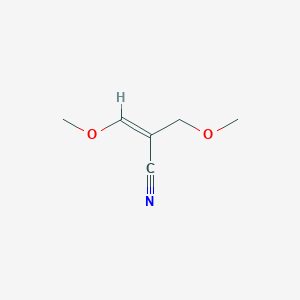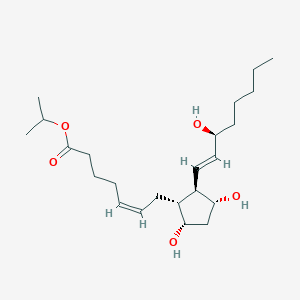
Pgf2alpha isopropyl ester
概要
説明
PGF2ALPHA-IE, also known as Prostaglandin F2alpha Isopropyl Ester, is a synthetic derivative of Prostaglandin F2alpha. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids. PGF2ALPHA-IE is particularly notable for its applications in medical and veterinary fields, especially in the treatment of glaucoma and reproductive health.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PGF2ALPHA-IE involves the esterification of Prostaglandin F2alpha with isopropanol. This process typically requires the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid group of Prostaglandin F2alpha to the isopropyl ester.
Industrial Production Methods
In industrial settings, the production of PGF2ALPHA-IE is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the precise control of temperature, pressure, and reactant concentrations to optimize the esterification reaction. The final product is purified using techniques such as distillation and chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
PGF2ALPHA-IE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s efficacy or reducing side effects.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PGF2ALPHA-IE can yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
科学的研究の応用
PGF2ALPHA-IE has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of prostaglandins.
Biology: The compound is employed in research on cellular signaling pathways and receptor interactions.
作用機序
PGF2ALPHA-IE exerts its effects by binding to the prostaglandin F2alpha receptor (FP receptor). This interaction triggers a cascade of intracellular signaling events, leading to various physiological responses. In the context of glaucoma treatment, PGF2ALPHA-IE increases the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . In reproductive health, it induces luteolysis, leading to the regression of the corpus luteum and the initiation of a new estrous cycle .
類似化合物との比較
PGF2ALPHA-IE is unique among prostaglandin derivatives due to its high efficacy and bioavailability. Similar compounds include:
Latanoprost: Another prostaglandin analogue used in glaucoma treatment, known for its long-lasting effects.
Travoprost: Similar to latanoprost, it is used to reduce intraocular pressure but has a different side effect profile.
Bimatoprost: A prostamide analogue with applications in both glaucoma treatment and cosmetic enhancement of eyelash growth.
PGF2ALPHA-IE stands out due to its specific receptor interactions and the resulting physiological effects, making it a valuable compound in both medical and veterinary applications.
特性
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-22,24-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPABVZYYTCHNMK-YNRDDPJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53764-90-2 | |
| Record name | Prostaglandin F2 isopropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053764902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DINOPROST ISOPROPYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ8V9F4GQ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PGF2alpha isopropyl ester interact with its target and what are the downstream effects?
A1: this compound, specifically its analog latanoprost, functions as a prodrug. It's enzymatically hydrolyzed in the cornea to its active acid form. [, ] This active form then acts as a selective agonist at prostaglandin F receptors. [] This interaction primarily increases uveoscleral outflow, thereby reducing intraocular pressure (IOP). [, , ]
Q2: What is the impact of topical application of this compound analogs on aqueous humor composition?
A2: Research indicates that topical pretreatment with latanoprost, a this compound analog, can significantly decrease PGF2alpha levels within the aqueous humor of glaucomatous eyes. [] This decrease is likely linked to the drug's IOP-lowering effect through enhanced uveoscleral outflow. []
Q3: Does this compound analog treatment impact ocular blood flow or permeability?
A3: Studies in monkeys suggest that latanoprost, at therapeutic doses, has minimal impact on overall ocular blood flow and doesn't seem to affect capillary permeability to albumin. [] This finding suggests a favorable safety profile for this prostaglandin F receptor agonist compared to naturally occurring prostaglandins that can induce significant microcirculatory changes in the eye. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


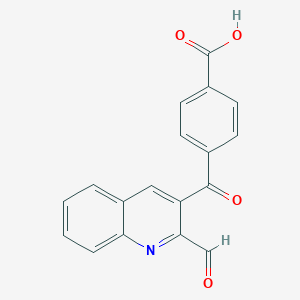
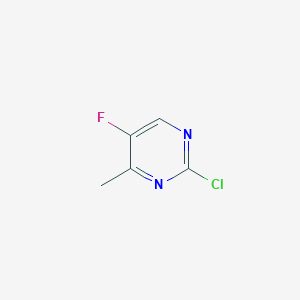
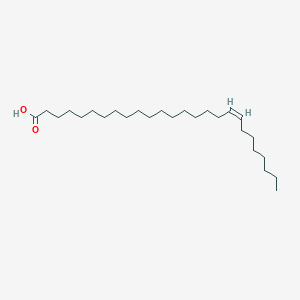
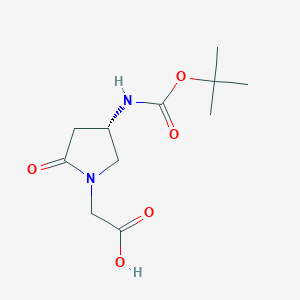
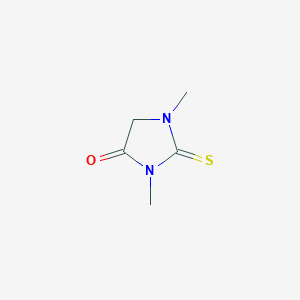
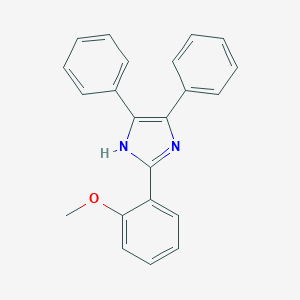
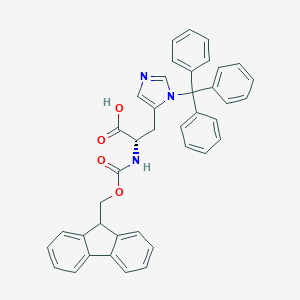
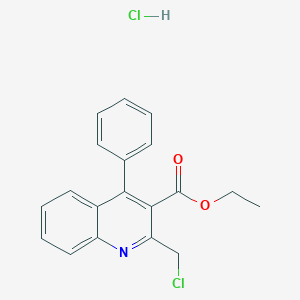
![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)
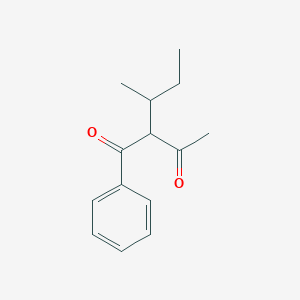
![2-[4-[2-[4-[1-(2-Methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate](/img/structure/B159658.png)
